Cas no 1155083-53-6 (1-4-(2-methoxyethyl)phenoxypropan-2-one)

1-4-(2-methoxyethyl)phenoxypropan-2-one 化学的及び物理的性質
名前と識別子
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- 1-[4-(2-methoxyethyl)phenoxy]propan-2-one
- 1-4-(2-methoxyethyl)phenoxypropan-2-one
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- MDL: MFCD12145670
- インチ: 1S/C12H16O3/c1-10(13)9-15-12-5-3-11(4-6-12)7-8-14-2/h3-6H,7-9H2,1-2H3
- InChIKey: IPXLSOMKQNTBRC-UHFFFAOYSA-N
- ほほえんだ: O(CC(C)=O)C1C=CC(=CC=1)CCOC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 6
- 複雑さ: 183
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 35.5
1-4-(2-methoxyethyl)phenoxypropan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-298511-0.25g |
1-[4-(2-methoxyethyl)phenoxy]propan-2-one |
1155083-53-6 | 95% | 0.25g |
$162.0 | 2023-09-06 | |
Enamine | EN300-298511-10.0g |
1-[4-(2-methoxyethyl)phenoxy]propan-2-one |
1155083-53-6 | 95% | 10.0g |
$1778.0 | 2023-02-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1315710-100mg |
1-[4-(2-methoxyethyl)phenoxy]propan-2-one |
1155083-53-6 | 95% | 100mg |
¥2842.00 | 2024-08-09 | |
Enamine | EN300-298511-5.0g |
1-[4-(2-methoxyethyl)phenoxy]propan-2-one |
1155083-53-6 | 95% | 5.0g |
$1199.0 | 2023-02-28 | |
Enamine | EN300-298511-0.05g |
1-[4-(2-methoxyethyl)phenoxy]propan-2-one |
1155083-53-6 | 95% | 0.05g |
$76.0 | 2023-09-06 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00896079-1g |
1-[4-(2-Methoxyethyl)phenoxy]propan-2-one |
1155083-53-6 | 95% | 1g |
¥3064.0 | 2023-02-28 | |
Enamine | EN300-298511-0.5g |
1-[4-(2-methoxyethyl)phenoxy]propan-2-one |
1155083-53-6 | 95% | 0.5g |
$310.0 | 2023-09-06 | |
Enamine | EN300-298511-1g |
1-[4-(2-methoxyethyl)phenoxy]propan-2-one |
1155083-53-6 | 95% | 1g |
$414.0 | 2023-09-06 | |
Aaron | AR01B5N9-1g |
1-[4-(2-Methoxyethyl)phenoxy]propan-2-one |
1155083-53-6 | 95% | 1g |
$595.00 | 2025-02-09 | |
A2B Chem LLC | AV99049-100mg |
1-[4-(2-methoxyethyl)phenoxy]propan-2-one |
1155083-53-6 | 95% | 100mg |
$154.00 | 2024-04-20 |
1-4-(2-methoxyethyl)phenoxypropan-2-one 関連文献
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
1-4-(2-methoxyethyl)phenoxypropan-2-oneに関する追加情報
Professional Introduction to Compound with CAS No. 1155083-53-6 and Product Name: 1-4-(2-methoxyethyl)phenoxypropan-2-one
The compound identified by the CAS number 1155083-53-6 and the product name 1-4-(2-methoxyethyl)phenoxypropan-2-one represents a significant area of interest in the field of chemical and pharmaceutical research. This compound, featuring a unique structural configuration, has garnered attention due to its potential applications in various biochemical pathways and synthetic methodologies. The molecular structure of 1-4-(2-methoxyethyl)phenoxypropan-2-one consists of a phenolic ring substituted with a 2-methoxyethyl group, linked to a propan-2-one moiety, which suggests versatile reactivity and interaction capabilities with biological targets.
In recent years, the exploration of novel compounds with intricate molecular architectures has led to groundbreaking discoveries in medicinal chemistry. The presence of both aromatic and aliphatic components in 1-4-(2-methoxyethyl)phenoxypropan-2-one makes it a promising candidate for further investigation into its pharmacological properties. Specifically, the phenoxy group is known to exhibit significant interactions with enzymes and receptors, which are pivotal in modulating various physiological processes. This characteristic has prompted researchers to examine its potential role in developing therapeutic agents targeting neurological disorders, inflammatory conditions, and metabolic syndromes.
One of the most compelling aspects of 1-4-(2-methoxyethyl)phenoxypropan-2-one is its structural flexibility, which allows for diverse chemical modifications. These modifications can be tailored to enhance specific pharmacokinetic profiles or to improve binding affinity to target proteins. For instance, the methoxyethyl substituent introduces a hydrophilic region that can influence solubility and metabolic stability, while the ketone group provides a site for further functionalization via condensation reactions or oxidation pathways. Such adaptability makes this compound an invaluable tool in the synthesis of derivatives with tailored biological activities.
Recent advancements in computational chemistry have enabled more precise predictions of the biological behavior of complex molecules like 1-4-(2-methoxyethyl)phenoxypropan-2-one. Molecular docking studies have been conducted to evaluate its potential interactions with key enzymes such as cytochrome P450s, which are crucial in drug metabolism. Preliminary results indicate that this compound may exhibit inhibitory effects on certain isoforms, suggesting its utility in developing drugs that require prolonged circulation or targeted degradation pathways. Additionally, its interaction with G-protein coupled receptors (GPCRs) has been explored, revealing potential applications in treating conditions related to neurotransmitter dysregulation.
The synthesis of 1-4-(2-methoxyethyl)phenoxypropan-2-one involves multi-step organic reactions that showcase the compound's synthetic versatility. Key steps include nucleophilic substitution reactions at the aromatic ring followed by condensation with appropriate carbonyl compounds. These synthetic routes not only highlight the compound's structural complexity but also demonstrate its feasibility for large-scale production under controlled conditions. The development of efficient synthetic protocols is essential for advancing preclinical studies and eventual clinical trials, where purity and yield are critical parameters.
In conclusion, the compound identified as 1-4-(2-methoxyethyl)phenoxypropan-2-one (CAS No. 1155083-53-6) represents a promising entity in pharmaceutical research due to its unique structural features and potential biological activities. Its molecular design allows for diverse functionalization strategies, making it a valuable scaffold for developing novel therapeutic agents. Ongoing studies are focused on elucidating its mechanism of action and optimizing synthetic methodologies for practical applications. As research continues to uncover new applications for this compound, it is expected to play a significant role in addressing unmet medical needs across various therapeutic domains.
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